Calycanthoside

Overview

Description

Calycanthoside, while not directly mentioned in the provided papers, is likely related to the broader category of calycanthaceous alkaloids. These alkaloids are derived from plants of the Calycanthaceae family, which are known for their diverse biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis activities . The synthesis and study of these alkaloids, as well as their derivatives, have been a significant area of interest due to their complex structures and promising biological activities.

Synthesis Analysis

The synthesis of calycanthaceous alkaloids has been a challenging and engaging topic for synthetic chemists. The total synthesis of dl-calycanthine and dl-chimonanthine, for example, follows a biogenetic approach involving oxidative dimerization of N-carbethoxy-oxytryptamine followed by reductive cyclization . Additionally, novel tetrahydropyrroloindol-based calycanthaceous alkaloid derivatives have been synthesized from indole-3-acetonitrile, yielding good results and showing significant antimicrobial activities .

Molecular Structure Analysis

The molecular structure of calycanthaceous alkaloids is complex and has been the subject of extensive research. For instance, calycanine, a degradation product of calycanthine, has been examined by X-ray methods to determine its crystal structure, which has been suggested to have a monoclinic unit cell with specific dimensions . The structural formula of calycanthine has been suggested based on degradation studies with selenium and other methods, leading to the proposal of a chemical structure that accounts for the observed degradation products .

Chemical Reactions Analysis

Calycanthaceous alkaloids undergo various chemical reactions. Oxidation of benzoylcalycanthine yields calycanine, and further treatment with dilute HCl leads to different intermediate products . The degradation product calycanine has been synthesized and is not identical to the natural degradation product from calycanthine, suggesting alternative structures for calycanine . These reactions are crucial for understanding the chemical behavior and potential transformations of these alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of calycanthaceous alkaloids are closely tied to their molecular structures. The crystallographic studies of calycanine provide insights into its physical properties, such as unit cell dimensions and space group . The chemical properties, such as reactivity and stability, are inferred from the various chemical reactions and degradation studies these alkaloids undergo . The antimicrobial characterization of synthesized calycanthaceous alkaloid derivatives also sheds light on their chemical properties, particularly their biological activities .

Scientific Research Applications

Calycosin: Pharmacological Effects and Application Prospects

- Calycosin is a phytoestrogen extracted from the root of Astragalus membranaceus.

- It shows a wide range of pharmacological activities, including anticancer, anti-inflammatory, anti-osteoporosis, neuroprotection, and hepatoprotection effects.

- Future research directions include clinical trials, exploring synergistic mechanisms with other drugs, and ways to increase blood circulation concentration of Calycosin (Deng et al., 2020).

Calycosin's Anticancer Effects on Human Glioblastoma Cells

- Investigated the anticancer effects of Calycosin on human glioblastoma cells, including impacts on cell proliferation, apoptosis, and cell cycle distribution.

- It showed inhibitory activity on migration and invasion in U87 and U251 cells.

- Calycosin reduced tumor volume and suppressed transforming growth factor beta and its downstream molecules (Nie et al., 2016).

Gastro-Protective Effects of Calycosin Against Gastric Carcinoma

- Evaluated the effect and mechanism of Calycosin in N‐methyl‐Nʹ‐nitro‐N‐nitrosoguanidine (MNNG)-induced precancerous lesions of gastric carcinoma in rats.

- Calycosin showed gastro-protective effects and regulated the integrin β1/NF-κB/DARPP-32 pathway, suppressing the expression of STAT3 in gastric precancerous lesions.

- Suggests potential therapeutic strategy for treatment of gastric precancerous lesions (Li et al., 2020).

Mechanism of Action

Target of Action

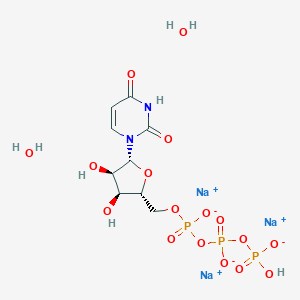

Calycanthoside is a natural compound isolated from Angelica tenuissima . It primarily targets the Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

Calycanthoside interacts with its target, NOS, by inhibiting its activity . This inhibition reduces the production of nitric oxide, a molecule that plays a key role in inflammation and immune response .

Biochemical Pathways

The primary biochemical pathway affected by Calycanthoside is the nitric oxide synthesis pathway . By inhibiting NOS, Calycanthoside reduces the production of nitric oxide, thereby modulating the inflammatory response and immune function .

Result of Action

The inhibition of NOS by Calycanthoside leads to a decrease in nitric oxide production . This results in anti-inflammatory effects, as nitric oxide is a key mediator of inflammation and immune response . Additionally, Calycanthoside has been reported to show antibacterial activity .

properties

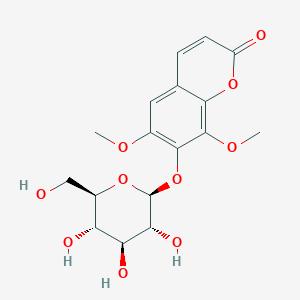

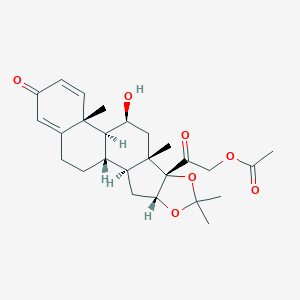

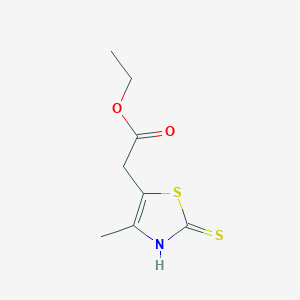

IUPAC Name |

6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-QSDFBURQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031715 | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calycanthoside | |

CAS RN |

483-91-0 | |

| Record name | Calycanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calycanthoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

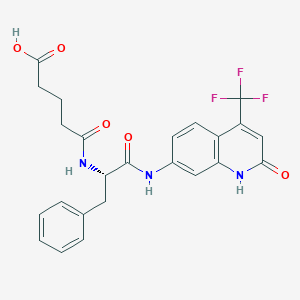

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)